ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Description
Ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially hydrogenated pyridine core. The molecule contains a pivalamido (2,2-dimethylpropanamido) group at the 2-position and an ethyl ester at the 5-position. The compound’s synthesis typically involves coupling reactions, such as HATU-mediated amidation, followed by purification via chromatography to achieve ≥95% purity .
Properties
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-5-20-13(19)17-7-6-9-10(8-17)21-12(15-9)16-11(18)14(2,3)4/h5-8H2,1-4H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPENQNNIBKHZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves the reaction of pivalamide with 6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves the use of reactors and automated systems to maintain consistent quality and yield. The process is optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-Amino-6,7-Dihydrothiazolo[5,4-c]Pyridine-5(4H)-Carboxylate (CAS 365996-05-0)
tert-Butyl 2-Amino-6,7-Dihydrothiazolo[5,4-c]Pyridine-5(4H)-Carboxylate (CAS 365996-05-0)
(9H-Fluoren-9-yl)Methyl Derivatives
- Example: (9H-Fluoren-9-yl)methyl (S)-2-(1-cyanopyrrolidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (3a).
- Properties: The fluorenylmethyl (Fmoc) group aids in solid-phase synthesis, while the cyanopyrrolidine substituent enhances target affinity (e.g., for PARK7) .
Ester Group Modifications
- Impact of Ester Choice : Ethyl esters balance solubility and permeability, while tert-butyl esters improve stability against esterase hydrolysis .
Heterocycle Core Modifications
Oxazolo[5,4-c]Pyridine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
